molecular formula C7H3Cl2NO2 B2973939 5,6-Dichloro-1,2-benzoxazol-3-ol CAS No. 855996-73-5

5,6-Dichloro-1,2-benzoxazol-3-ol

Cat. No.: B2973939
CAS No.: 855996-73-5
M. Wt: 204.01
InChI Key: IEAQWYJSDRWQBA-UHFFFAOYSA-N
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Description

5,6-Dichloro-1,2-benzoxazol-3-ol is a heterocyclic compound with the molecular formula C₇H₃Cl₂NO₂. It is a derivative of benzoxazole, characterized by the presence of two chlorine atoms at the 5th and 6th positions and a hydroxyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-1,2-benzoxazol-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-dichloro-2-aminophenol with phosgene or its derivatives, leading to the formation of the benzoxazole ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of a suitable solvent like dichloromethane or chloroform. The reaction mixture is often heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-1,2-benzoxazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups replacing the chlorine atoms or modifying the hydroxyl group .

Mechanism of Action

The mechanism of action of 5,6-Dichloro-1,2-benzoxazol-3-ol depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the hydroxyl group can influence its binding affinity and specificity towards these targets . The compound can modulate various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-1,2-benzoxazol-3-ol is unique due to its specific substitution pattern and the presence of both chlorine atoms and a hydroxyl group. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5,6-dichloro-1,2-benzoxazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO2/c8-4-1-3-6(2-5(4)9)12-10-7(3)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAQWYJSDRWQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)ONC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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